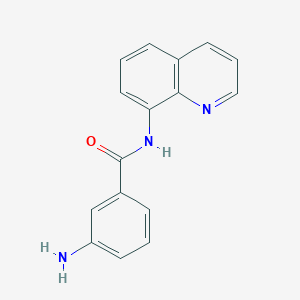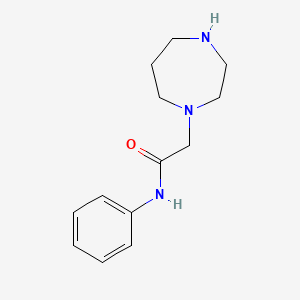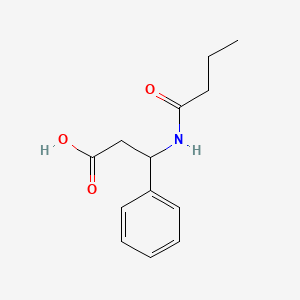
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
科学的研究の応用
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation pathways in the brain. N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and to improve cognitive function in animal models of schizophrenia. It has also been shown to have potential neuroprotective effects in animal models of Parkinson's disease.
作用機序
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide acts as a competitive antagonist at the dopamine D3 receptor, blocking the binding of dopamine and preventing its downstream signaling pathways. This blockade leads to a decrease in the activity of the mesolimbic dopamine system, which is implicated in the regulation of reward and motivation pathways in the brain. N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to selectively target the D3 receptor, without affecting other dopamine receptor subtypes.
Biochemical and Physiological Effects
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in animal models of addiction, and to improve cognitive function in animal models of schizophrenia. It has also been shown to have potential neuroprotective effects in animal models of Parkinson's disease. However, the exact mechanisms underlying these effects are still not fully understood.
実験室実験の利点と制限
One of the major advantages of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is its high affinity and selectivity for the dopamine D3 receptor. This allows for precise targeting of this receptor subtype in scientific research. However, one limitation of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, the potential off-target effects of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide on other dopamine receptor subtypes should be carefully considered in experimental design.
将来の方向性
There are a number of potential future directions for research on N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide. One area of focus could be on the development of more potent and selective D3 receptor antagonists, with longer half-lives and fewer off-target effects. Another area of focus could be on the potential therapeutic applications of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide in the treatment of other neuropsychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide, and to identify potential biomarkers of its effectiveness in animal models and human patients.
合成法
The synthesis of N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves the reaction of 4-(4-fluorophenyl)piperidine with 3,4-methylenedioxyphenylacetic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to yield N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide as a white solid. This synthesis method has been optimized for high yield and purity, and has been used extensively in scientific research.
特性
IUPAC Name |
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(16-10-5-7-15-8-6-10)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,10,13,15H,5-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXDUOSVAHUWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)



![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)

![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)